molecular formula C12H9Cl2N B3178158 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-04-9

7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B3178158
CAS No.: 40528-04-9
M. Wt: 238.11 g/mol
InChI Key: DSAXMSKPQOLUOU-UHFFFAOYSA-N
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Description

7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C₁₂H₉Cl₂N. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by its two chlorine atoms at positions 7 and 9, and a dihydrocyclopenta ring fused to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the reaction of 2-amino-5-chlorobenzoic acid with a cyclic ketone in the presence of phosphoryl chloride (POCl₃). The reaction is carried out at 0°C, followed by heating at reflux for several hours. The crude product is then purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step reactions. One common method includes heating the reaction product in paraffin oil at high temperatures (around 280°C) followed by treatment with phosphoryl chloride .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinoline derivatives make them suitable candidates for use in OLED technology. Their ability to act as phosphorescent materials opens avenues for developing more efficient lighting and display technologies. The incorporation of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline into polymer matrices could enhance the performance of OLEDs .

Sensors and Chemo-sensors
Quinoline-based compounds are increasingly utilized in sensor technologies due to their ability to form complexes with metal ions. The potential application of this compound in developing selective sensors for detecting fluoride and other metal ions is an area ripe for exploration .

Synthesis and Green Chemistry

Recent advancements in the synthesis of quinoline derivatives emphasize eco-friendly methodologies. Techniques such as microwave-assisted synthesis using green catalysts have been developed to produce compounds like this compound efficiently while minimizing environmental impact .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer (C-Met inhibition)
Antimicrobial
Antimalarial
Material ScienceOLED technology
Sensors for metal detection
SynthesisEco-friendly synthesis methods

Case Studies

Case Study 1: C-Met Inhibition
A study investigated the effects of various quinoline derivatives on C-Met activity in cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced inhibitory action against C-Met, suggesting that this compound could be a promising lead compound for further development .

Case Study 2: Antimicrobial Activity
In a comparative study of quinoline derivatives against pathogenic bacteria, this compound was assessed for its minimum inhibitory concentration (MIC) values. Preliminary results showed promising antimicrobial efficacy comparable to established agents .

Mechanism of Action

The mechanism of action of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound belonging to the quinoline family, notable for its diverse biological activities. Its unique substitution pattern contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C₁₂H₉Cl₂N
  • Molecular Weight : 238.11 g/mol
  • CAS Number : 40528-04-9

The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes and receptors, blocking their catalytic functions. This inhibition can lead to:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity : Its ability to inhibit cancer cell proliferation has been noted in several studies.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies evaluated its efficacy against multiple Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Drug (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus84
Escherichia coli168
Pseudomonas aeruginosa3216

The data indicates that while effective against certain strains, resistance patterns observed in Gram-negative bacteria present challenges for therapeutic application .

Anticancer Activity

In a study focusing on the anticancer potential of the compound, it was found to inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa5.070
MCF-74.565
A5496.060

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Synthesis and Evaluation of Tacrine Analogs

A study synthesized various tacrine analogs incorporating the cyclopenta[b]quinoline framework. One analog demonstrated an IC50 value of 3.65 nM for acetylcholinesterase inhibition, showcasing the potential of this class of compounds in treating neurodegenerative diseases .

Case Study 2: Fructose-1,6-Bisphosphatase Inhibition

Another investigation focused on derivatives of the cyclopenta[b]quinoline structure as inhibitors of fructose-1,6-bisphosphatase (F16BPase). These compounds exhibited lower activity against EGFR tyrosine kinase but were promising as metabolic regulators .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinolineModerateHigh
7-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinolineLowModerate

This comparison highlights the unique biological profile of 7,9-dichloro derivatives within the broader class of cyclopenta[b]quinolines .

Properties

IUPAC Name

7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXMSKPQOLUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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